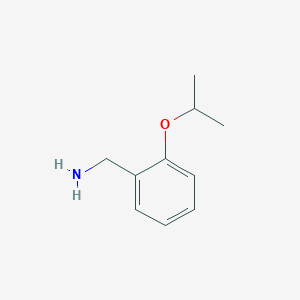

(2-Isopropoxyphenyl)methanamine

Descripción

Propiedades

IUPAC Name |

(2-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWAKPHKRZMFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352874 | |

| Record name | (2-Isopropoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227199-51-1 | |

| Record name | (2-Isopropoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Based on 2-Alkoxyphenyl Precursors and Amide Intermediates

A well-documented method involves the preparation of 2-alkoxyphenyl ethanamines via acetamide intermediates, which can be adapted for this compound synthesis by using 2-isopropoxyphenol as the starting phenol.

Step 1: Formation of 2-Isopropoxyphenylacetamide

- React 2-isopropoxyphenol with 2-methyloxazoline or a similar alkyl oxazoline derivative.

- The reaction is typically conducted at elevated temperatures (130–200°C) either solvent-free or in high-boiling solvents.

- The product is a 2-isopropoxyphenylacetamide intermediate, which precipitates upon quenching with water and can be isolated by filtration.

Step 2: Hydrolysis to this compound

- The acetamide intermediate is refluxed in aqueous acid (e.g., 5N HCl) for several hours (around 4 hours).

- After hydrolysis, the reaction mixture is neutralized with a base (e.g., NaOH) to liberate the free amine.

- The amine is extracted into an organic solvent such as toluene and purified by vacuum distillation.

- Yields for the amide intermediate are typically around 70–80%.

- The final amine yields are approximately 70–75% after purification.

- The boiling point of the purified amine is in the range of 110–115°C at reduced pressure (~2 Torr).

This method is advantageous due to relatively mild conditions, avoidance of hazardous reagents like hydrazine, and straightforward isolation steps.

Alternative Routes and Considerations

While the above method is the most direct and industrially feasible, other routes include:

- Direct amination of 2-isopropoxybenzyl halides with ammonia or amines, though this can lead to side products and lower selectivity.

- Use of carbamate intermediates or methylcarbamate derivatives, which are more common in related carbamate pesticide syntheses but less direct for methanamine preparation.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 2-Isopropoxyphenylacetamide | 2-Isopropoxyphenol + 2-methyloxazoline, solvent-free or high-boiling solvent | 130–200 | 20 | 70–80 | Precipitation on water quench; no purification needed |

| Hydrolysis to this compound | Aqueous HCl (5N), reflux | ~100 | 4 | 70–75 | Neutralization and extraction followed by vacuum distillation |

Research Findings and Industrial Relevance

- The solvent-free or minimal solvent approach reduces production costs and environmental impact.

- The use of 2-methyloxazoline as an alkylating agent is preferred over halogenated reagents due to safety and cost.

- The hydrolysis step is critical for high purity and yield; controlling pH and temperature ensures minimal side reactions.

- The method is scalable and suitable for industrial production of pharmaceutical intermediates and specialty chemicals.

Análisis De Reacciones Químicas

Types of Reactions: (2-Isopropoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

(2-Isopropoxyphenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Isopropoxyphenyl)methanamine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The isopropoxy group can influence the compound’s lipophilicity and binding affinity, while the amine group can participate in hydrogen bonding and ionic interactions.

Comparación Con Compuestos Similares

Substituent Effects: Alkoxy Group Variations

| Compound Name | Substituent (Position) | Molecular Formula | Key Characteristics | Biological Implications |

|---|---|---|---|---|

| This compound | Isopropoxy (ortho) | C₁₀H₁₅NO | High lipophilicity (logP ~2.8); steric hindrance from branched isopropoxy group | Slower metabolic degradation; prolonged receptor interaction |

| (2-Methoxyphenyl)methanamine | Methoxy (ortho) | C₈H₁₁NO | Moderate lipophilicity (logP ~1.5); smaller substituent | Faster hepatic metabolism; weaker CNS penetration |

| (2-Ethoxyphenyl)methanamine | Ethoxy (ortho) | C₉H₁₃NO | Increased lipophilicity (logP ~2.1) compared to methoxy | Intermediate metabolic stability; enhanced membrane permeability |

| (5-Chloro-2-isopropoxyphenyl)methanamine | Isopropoxy + Chloro (ortho) | C₁₀H₁₄ClNO | Enhanced electron-withdrawing effect from chloro; higher polarity | Potential antibacterial activity; altered receptor selectivity |

Key Findings :

- Lipophilicity : The isopropoxy group increases logP by ~0.7 compared to ethoxy and ~1.3 compared to methoxy, improving blood-brain barrier penetration but reducing aqueous solubility .

- Metabolism : Branched alkoxy groups like isopropoxy resist cytochrome P450-mediated oxidation more effectively than linear substituents (e.g., ethoxy), extending half-life in vivo .

- Receptor Binding : Steric bulk from isopropoxy may hinder interactions with flat binding pockets (e.g., serotonin receptors), unlike methoxy derivatives, which show stronger affinity for such targets .

Positional Isomer Comparisons

| Compound Name | Substituent Position | Key Differences |

|---|---|---|

| This compound | Ortho | Steric effects dominate; limited conjugation with amine group |

| (3-Isopropoxyphenyl)methanamine | Meta | Reduced steric hindrance; improved electronic conjugation with amine |

| (4-Isopropoxyphenyl)methanamine | Para | Symmetrical substitution; enhanced resonance stabilization |

Implications :

- Para substitution often improves thermal stability and crystallinity, favoring pharmaceutical formulation .

Functional Group Replacements

| Compound Name | Functional Group | Key Properties |

|---|---|---|

| This compound | -OCH(CH₃)₂ + -CH₂NH₂ | Balanced lipophilicity; amine enables salt formation |

| (2-Isopropoxyphenyl)ethanol | -OCH(CH₃)₂ + -CH₂CH₂OH | Higher polarity; reduced CNS activity |

| (2-Isopropoxyphenyl)acetamide | -OCH(CH₃)₂ + -CH₂CONH₂ | Increased hydrogen-bonding capacity; lower logP |

Activity Shifts :

- Replacing the primary amine with hydroxyl (-OH) or amide (-CONH₂) groups diminishes interactions with amine transporters and receptors, redirecting applications toward antimicrobial or anti-inflammatory uses .

Actividad Biológica

(2-Isopropoxyphenyl)methanamine, also known as a derivative of phenylmethanamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

- Structure : The compound features an isopropoxy group attached to a phenyl ring, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions may modulate biochemical pathways involved in inflammation, cancer progression, and other physiological processes.

Potential Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby altering metabolic processes.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and Caco-2 (colon cancer) cells. The antiproliferative effects were quantified using IC50 values, demonstrating significant inhibition of cell growth at micromolar concentrations.

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 12.5 |

| Caco-2 | 15.3 |

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects:

- In vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : It appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- DPPH Scavenging Assay : The compound demonstrated significant radical scavenging activity, indicating its potential to mitigate oxidative stress.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 70 |

Case Study 1: Anticancer Mechanism

A study focused on the anticancer effects of this compound in HepG2 cells revealed that the compound induces apoptosis through the activation of caspase pathways. This was evidenced by increased caspase-3 activity and DNA fragmentation assays.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.

Q & A

Q. What are the recommended synthetic routes for (2-Isopropoxyphenyl)methanamine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a 59% yield was achieved using a Pd-catalyzed coupling reaction under anhydrous conditions . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during amine coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst tuning : Palladium-based catalysts improve regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers confirm the structural identity of this compound?

Analytical characterization relies on:

- ¹H/¹³C NMR : Key signals include δ 7.19 (aromatic protons), δ 4.59 (isopropoxy CH), and δ 3.79 (methanamine CH₂) .

- Mass spectrometry : Expected [M]⁺ at m/z 165.1 (C₁₀H₁₅NO), with deviations ≤0.1 Da indicating impurities .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups.

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H318 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .

- Storage : Refrigerate (2–8°C) in airtight containers away from oxidizers . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

Stability studies show:

Q. What mechanistic insights exist for its interaction with biological targets (e.g., receptors or enzymes)?

The compound’s methanamine group facilitates hydrogen bonding with active sites, as seen in analogues targeting GRP94 (a chaperone protein). Computational docking suggests:

- Binding affinity : ΔG = −8.2 kcal/mol for the isopropoxy-phenyl moiety in hydrophobic pockets .

- Selectivity : Steric hindrance from the isopropoxy group reduces off-target effects compared to methoxy derivatives .

Q. How can researchers resolve contradictions in reported hazard classifications (e.g., H302 vs. H318)?

Discrepancies arise from batch-specific impurities or varying test protocols. Mitigation steps:

- Batch validation : LC-MS to check for contaminants (e.g., residual bromides in some syntheses) .

- Toxicology assays : Repeat acute oral toxicity (OECD 423) and skin irritation (OECD 404) tests under standardized conditions .

Q. What computational methods are effective for predicting its pharmacokinetic properties?

Use in silico tools like:

- ADMET Prediction : SwissADME estimates moderate bioavailability (F=65%) due to LogP=2.1 .

- Molecular Dynamics : AMBER simulations reveal stable binding to cytochrome P450 2D6, suggesting hepatic metabolism .

Q. How can low yields in large-scale synthesis be addressed?

Common issues and solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.